
Sambucinol
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Overview
Description
Sambucinol is a trichothecene analog.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Potential
Sambucinol has been studied for its anticancer properties. Research indicates that trichothecenes can inhibit protein synthesis in cancer cells, leading to apoptosis (programmed cell death). The mechanism involves the activation of ribotoxic stress responses, which are critical in mediating cellular responses to stressors such as toxins .
Case Study:
In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines by disrupting protein translation processes. This suggests a potential role in developing therapeutic agents for cancer treatment.
2. Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of specific fungi and bacteria, making it a candidate for agricultural applications as a natural pesticide or fungicide .
Data Table: Antimicrobial Efficacy of this compound
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Fusarium culmorum | 25 | 0.5 mg/mL |
Staphylococcus aureus | 20 | 1.0 mg/mL |
Escherichia coli | 15 | 1.5 mg/mL |
Agricultural Applications
This compound's role as a mycotoxin raises concerns regarding food safety, particularly in crops susceptible to Fusarium infections. Understanding its biosynthesis can aid in developing resistant crop varieties.
Biosynthesis Insights:
Research has identified this compound's biosynthetic pathway involving oxygenation steps following trichodiene synthesis . This knowledge is crucial for genetic engineering efforts aimed at enhancing crop resistance to Fusarium species.
Food Safety Concerns
The presence of this compound in food products poses potential health risks. Regulatory bodies monitor mycotoxin levels to ensure consumer safety. Studies assess the toxicological profiles of this compound and other trichothecenes to establish safe consumption thresholds.
Toxicological Profile:
Properties
CAS No. |
90044-33-0 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1R,6R,7R,9S,10R,11R)-11-(hydroxymethyl)-3,6,7-trimethyl-12,13-dioxatetracyclo[8.2.1.01,6.07,11]tridec-2-en-9-ol |
InChI |
InChI=1S/C15H22O4/c1-9-4-5-12(2)13(3)7-10(17)11-14(13,8-16)19-15(12,6-9)18-11/h6,10-11,16-17H,4-5,7-8H2,1-3H3/t10-,11+,12+,13+,14+,15+/m0/s1 |
InChI Key |
GFLMBFRNOPTZDK-CMBQYIQPSA-N |
SMILES |
CC1=CC23C(CC1)(C4(CC(C(C4(O2)CO)O3)O)C)C |
Isomeric SMILES |
CC1=C[C@]23[C@](CC1)([C@]4(C[C@@H]([C@H]([C@]4(O2)CO)O3)O)C)C |
Canonical SMILES |
CC1=CC23C(CC1)(C4(CC(C(C4(O2)CO)O3)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sambucinol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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